3-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purity of the final product is typically ensured through crystallization and various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group.
Major Products
Substitution Reactions: Products typically include substituted benzoic acids with various functional groups replacing the fluorine atoms.
Deprotection Reactions: The major product is the free amine, which can further react to form peptides or other derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-2,4-difluorobenzoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzamide
- 3-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring, which can influence its reactivity and the types of reactions it can undergo. The Boc group provides a versatile protective function, making it valuable in multi-step organic syntheses.
Properties
Molecular Formula |
C12H13F2NO4 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
2,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)8(9(7)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
QNKHCSFKCABEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F |
Origin of Product |
United States |
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